N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties
Mechanism of Action
Target of Action
Compounds with a similar structure, such as n,n-diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl)aniline, have been used in the design of sensitive fluorescent immunosensors .
Mode of Action
It’s known that compounds with a similar structure exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .
Biochemical Pathways
Compounds with a similar structure have been used in the design of sensitive fluorescent immunosensors, suggesting that they may interact with biochemical pathways related to immune response .
Pharmacokinetics
Compounds with a similar structure, such as fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets, exhibit high stability, high porosity, and high fluorescence performance . These properties suggest that they may have good bioavailability.
Result of Action
Compounds with a similar structure have been used in the design of sensitive fluorescent immunosensors, suggesting that they may have the ability to detect specific targets in a cellular environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, compounds with a similar structure, such as fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, exhibit high stability, suggesting that they may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
The compound’s role in biochemical reactions is primarily due to its electron-deficient nature . It interacts with various biomolecules, particularly those that are electron-rich, such as certain enzymes and proteins . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur .
Cellular Effects
Compounds with the BTZ motif have been researched for their potential use as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Molecular Mechanism
It is known that the compound’s electron-deficient nature allows it to interact strongly with electron-rich biomolecules . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying electron transfer processes.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the development of organic photovoltaic cells and as a component in light-emitting devices
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler compound with similar electron-accepting properties.
Benzo[c][1,2,5]oxadiazole: Another heterocyclic compound with comparable applications in photovoltaics and bioimaging.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Compounds with similar structural motifs used in fluorescent sensors and photocatalysts .
Uniqueness
N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of the benzo[c][1,2,5]thiadiazole moiety with the pyrazole and carboxamide functionalities. This unique structure enhances its electron-accepting capabilities and broadens its range of applications compared to simpler analogs .
Properties
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S/c1-20-7-8(14(17-20)23-2)13(22)15-6-11(21)16-9-4-3-5-10-12(9)19-24-18-10/h3-5,7H,6H2,1-2H3,(H,15,22)(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFTYPUTZHRKAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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